Phenyl (R)-(1-(3-(3,4-dimethoxyphenyl)-2,6-dimethylimidazo[1,2-b]pyridazin-8-yl)pyrrolidin-3-yl)carbamate, commonly referred to as PDDC, is a novel compound identified as a potent and selective non-competitive inhibitor of neutral sphingomyelinase 2 (nSMase2). This compound has garnered attention due to its promising pharmacological properties, particularly in the context of neurological disorders. PDDC exhibits high oral bioavailability and significant brain penetration, making it a candidate for therapeutic applications in diseases characterized by the dysregulation of extracellular vesicle release.
The compound was identified through high-throughput screening of over 365,000 compounds aimed at finding effective nSMase2 inhibitors. Subsequent optimization focused on enhancing its potency and selectivity while ensuring metabolic stability and favorable pharmacokinetics. The structural novelty of PDDC positions it uniquely among existing nSMase2 inhibitors, which often suffer from poor physicochemical properties or limited brain penetration .
PDDC belongs to the class of carbamate compounds and is characterized by its complex molecular structure that includes an imidazopyridazine moiety and a pyrrolidine ring. Its classification as a non-competitive inhibitor indicates that it does not compete with the substrate for binding but instead binds to a different site on the enzyme, altering its activity.
The synthesis of PDDC involves several key steps that integrate various chemical reactions to construct its complex structure. The synthetic route typically begins with the formation of the imidazopyridazine core, followed by the introduction of the pyrrolidine group and subsequent attachment of the carbamate moiety.
The synthesis requires careful selection of reagents and conditions to ensure high yield and purity. Techniques such as chromatography are employed for purification, and characterization is performed using methods like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry to confirm structural integrity.
PDDC features a complex molecular architecture with multiple functional groups that contribute to its biological activity:
PDDC primarily functions through its interaction with nSMase2, leading to inhibition of sphingomyelin hydrolysis. The mechanism involves binding to an allosteric site on the enzyme, which alters its conformational dynamics without directly competing with the substrate.
The inhibition kinetics have been characterized, revealing that PDDC exhibits an IC50 value of approximately 0.027 µM against nSMase2. This indicates a high level of potency compared to other known inhibitors in this class .
The mechanism by which PDDC exerts its effects involves several steps:
In vivo studies have demonstrated that PDDC significantly reduces extracellular vesicle release in models of inflammatory brain injury, highlighting its potential therapeutic utility in neurological disorders .
PDDC is primarily being explored for its potential applications in treating neurological disorders where extracellular vesicle release plays a critical role. Its ability to inhibit nSMase2 could be beneficial in conditions such as Alzheimer's disease and other neurodegenerative disorders characterized by excessive vesicle release and inflammation.
Research efforts are ongoing to evaluate PDDC in preclinical models to further understand its efficacy and safety profile before considering clinical trials .
CAS No.: 25560-91-2
CAS No.: 573-35-3
CAS No.: 1246815-51-9
CAS No.: 134092-79-8
CAS No.: 54750-04-8
CAS No.: 22514-60-9